Cas no 26306-06-9 (Deoxybenzoin Oxime)

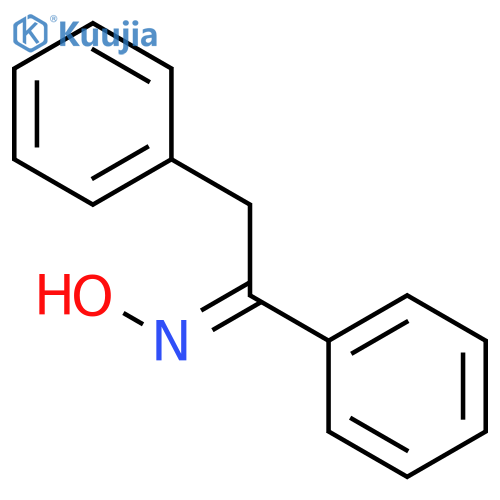

Deoxybenzoin Oxime structure

商品名:Deoxybenzoin Oxime

CAS番号:26306-06-9

MF:C14H13NO

メガワット:211.25912

CID:852157

Deoxybenzoin Oxime 化学的及び物理的性質

名前と識別子

-

- Deoxybenzoin Oxime

- Ethanone, 1,2-diphenyl-, oxime, (E)-

- (E)-1,2-diphenylethanone oxime

- 1,2-Diphenylethanone oxime

- benzyl phenyl ketoxime

- deoxybenzoin-seqtrans-oxime

- Desoxybenzoin-seqtrans-oxim

-

- インチ: InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+

- InChIKey: PWCUVRROUAKTLL-CCEZHUSRSA-N

- ほほえんだ: C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 211.10000

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 32.59000

- LogP: 3.10760

Deoxybenzoin Oxime セキュリティ情報

Deoxybenzoin Oxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Deoxybenzoin Oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D232250-250mg |

Deoxybenzoin Oxime |

26306-06-9 | 250mg |

$ 167.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521162-1g |

(E)-1,2-diphenylethan-1-one oxime |

26306-06-9 | 98% | 1g |

¥3888 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521162-5g |

(E)-1,2-diphenylethan-1-one oxime |

26306-06-9 | 98% | 5g |

¥12532 | 2023-04-14 | |

| TRC | D232250-2.5g |

Deoxybenzoin Oxime |

26306-06-9 | 2.5g |

$ 1338.00 | 2023-09-08 | ||

| A2B Chem LLC | AB30240-250mg |

Deoxybenzoin oxime |

26306-06-9 | 250mg |

$271.00 | 2023-12-31 | ||

| A2B Chem LLC | AB30240-2.5g |

Deoxybenzoin oxime |

26306-06-9 | 2.5g |

$1325.00 | 2023-12-31 |

Deoxybenzoin Oxime 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

26306-06-9 (Deoxybenzoin Oxime) 関連製品

- 23873-81-6(Diphenylglyoxime)

- 23517-42-2(1-Phenyl-1-propanoneoxime)

- 952-06-7(1,2-Diphenyl-1-ethanone oxime)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:26306-06-9)脱氧安息香肟

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ